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Compound of Interest

Compound Name: Palmitoylglycine

Cat. No.: B051302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoylglycine's performance as a G

protein-coupled receptor 132 (GPR132) agonist against other alternatives, supported by

experimental data. Detailed methodologies for key experiments are presented to facilitate

reproducibility and further investigation into GPR132 signaling.

Introduction to GPR132 and its Ligands
GPR132, also known as G2A, is a G protein-coupled receptor implicated in various

physiological processes, including immune responses, inflammation, and cellular metabolism.

[1] Its activation is linked to downstream signaling cascades involving G-proteins, modulation of

cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK)

pathways.[1] The identification of selective and potent agonists is crucial for elucidating the

therapeutic potential of targeting GPR132.

Palmitoylglycine (N-palmitoylglycine, NPGly) has emerged as a potent endogenous agonist

of GPR132.[2][3] This guide evaluates its efficacy and selectivity in comparison to other known

endogenous and synthetic GPR132 modulators.

Comparative Agonist Performance at GPR132
The following table summarizes the potency of Palmitoylglycine and other notable

compounds at human GPR132. The data is compiled from various studies employing different
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functional assays.
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Compound Type Assay Type pEC50 EC50 Reference

Palmitoylglyci

ne (NPGly)

Endogenous

Agonist

Yeast Assay

(hGPR132a)
6.2 ± 0.16 ~631 nM [4]

9-HODE
Endogenous

Agonist

Yeast Assay

(hGPR132a)
~5.7 ~2 µM [4]

9-HODE
Endogenous

Agonist
IP-One Assay - 7.5 µM [5]

N-

Linoleoylglyci

ne (NLGly)

Endogenous

Agonist

Yeast Assay

(hGPR132a)
~5.7 ~2 µM [4]

Linoleamide
Endogenous

Agonist

Yeast Assay

(hGPR132a)
~5.7 ~2 µM [4]

N-

Oleoylglycine

(NOGly)

Endogenous

Agonist

Yeast Assay

(hGPR132a)
~5.3 ~5 µM [4]

N-

Stereoylglyci

ne (NSGly)

Endogenous

Agonist

Yeast Assay

(hGPR132a)
~5.3 ~5 µM [4]

N-

Arachidonoyl

glycine

(NAGly)

Endogenous

Agonist

Yeast Assay

(hGPR132a)
~4.7 ~20 µM [4]

N-

Docosehexan

oylglycine

(NDGly)

Endogenous

Agonist

Yeast Assay

(hGPR132a)
< 4.0 >100 µM [4]

SKF-95667
Synthetic

Agonist
- - - [2]

SB-583831
Synthetic

Agonist

β-arrestin

(hGPR132a)
7.3 ± 0.17 ~50 nM [2]
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CP-55,940
Synthetic

Agonist

Yeast Assay

(hGPR132a)
Full agonist - [4]

8-Gingerol

Natural

Product

Agonist

- - -

T-10418
Synthetic

Agonist
IP-One Assay -

(S)-

enantiomer:

2.92 µM

[5]

GSK1820795

A

Synthetic

Antagonist
- - - [2]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater

potency.

Based on the available data, Palmitoylglycine demonstrates high potency as a GPR132

agonist, with a pEC50 of 6.2 in a yeast-based assay, corresponding to an EC50 in the sub-

micromolar range.[4] Its potency is greater than that of the well-characterized endogenous

agonist 9-HODE and other tested N-acylglycines.[4]

Selectivity Profile of Palmitoylglycine
A critical aspect of a tool compound is its selectivity for the target receptor over other related

receptors. Studies have shown that N-acylamides, including Palmitoylglycine, are specific

agonists for GPR132. They were found to be inactive at other lipid-activated or structurally

related GPCRs, such as GPR68, Cannabinoid Receptor 2 (CB2), and Adenosine A2a receptor.

[4] This indicates a favorable selectivity profile for Palmitoylglycine as a GPR132 agonist.

GPR132 Signaling Pathway and Experimental
Workflows
To facilitate a deeper understanding of GPR132 function and the experimental approaches

used to validate agonists, the following diagrams illustrate the primary signaling pathway and

common experimental workflows.
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Caption: GPR132 Signaling Cascade.
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Agonist Validation Workflow
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Caption: GPR132 Agonist Validation Workflow.

Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
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Yeast-Based GPCR Activation Assay
This assay utilizes a modified yeast strain expressing the human GPR132a receptor. Agonist

binding to the receptor activates a downstream signaling pathway, leading to the expression of

a reporter gene (e.g., β-galactosidase), which can be quantified.

Materials:

Yeast strain expressing hGPR132a (e.g., integrated into MMY24)

Yeast growth medium

384-well microtiter plates

Test compounds (e.g., Palmitoylglycine)

Reporter gene substrate (e.g., Fluorescein di-β-D-galactopyranoside - FDG)

Plate reader for fluorescence detection

Protocol:

Culture the yeast cells expressing hGPR132a in appropriate growth medium.

Dilute the yeast cells to a starting optical density at 600 nm (OD600) of 0.02 in fresh

medium.

Dispense the diluted yeast cell suspension into 384-well microtiter plates.

Add test compounds at various concentrations to the wells. Include a vehicle control (e.g.,

DMSO) and a known agonist as a positive control.

Incubate the plates at 30°C for 24 hours.

Add the reporter gene substrate (FDG) to each well.

Measure the fluorescence signal using a plate reader at appropriate excitation and emission

wavelengths.
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Calculate pEC50 values by fitting the dose-response data to a sigmoidal curve.

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a key

event in GPCR signaling and desensitization. The PathHunter assay is a common platform for

this purpose.

Materials:

CHO cells stably co-expressing C-terminally tagged hGPR132a and a β-arrestin-enzyme

fragment construct (PathHunter cells)

Cell culture medium

384-well white, clear-bottom microplates

Test compounds

PathHunter detection reagents

Luminometer

Protocol:

Seed the PathHunter CHO-hGPR132a cells into 384-well plates and incubate overnight.

Prepare serial dilutions of the test compounds.

Add the test compounds to the cells and incubate for 90 minutes at 37°C.

Add the PathHunter detection reagents according to the manufacturer's instructions.

Incubate the plates at room temperature for 60 minutes to allow for signal development.

Measure the chemiluminescent signal using a luminometer.

Normalize the data to the response of a reference full agonist (e.g., SB-583831) and

determine pEC50 values.[4]
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation

of GPR132, which can couple to Gq proteins and activate the phospholipase C pathway.

Materials:

Rat Basophilic Leukemia (RBL) cells stably expressing hGPR132a (RBL-hGPR132a)

Cell culture medium

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Test compounds

Fluorescence plate reader with an injection system (e.g., FLIPR)

Protocol:

Plate the RBL-hGPR132a cells in a 96-well black, clear-bottom plate and culture overnight.

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at

37°C.

Wash the cells with assay buffer to remove excess dye.

Place the plate in a fluorescence plate reader.

Establish a baseline fluorescence reading.

Inject the test compounds at various concentrations and immediately begin recording the

fluorescence signal over time.

The peak fluorescence intensity following agonist addition is used to determine the dose-

dependent response.

Analyze the data to calculate EC50 values.
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Conclusion
The experimental data robustly supports Palmitoylglycine as a potent and selective agonist

for the GPR132 receptor. Its efficacy, combined with a favorable selectivity profile, establishes it

as a valuable pharmacological tool for investigating the physiological and pathophysiological

roles of GPR132. The detailed experimental protocols provided herein offer a foundation for

researchers to further explore GPR132 signaling and screen for novel modulators of this

promising therapeutic target.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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